2,6-Dichloro-4-methylbenzylamine vs 2,6-Dichlorobenzylamine: Physicochemical Differentiation via pKa and Lipophilicity
The 4-methyl substituent in 2,6-dichloro-4-methylbenzylamine reduces amine basicity compared to the unsubstituted 2,6-dichlorobenzylamine analog. This is reflected in the predicted pKa values: 8.13±0.10 for the target compound versus 7.98±0.10 for 2,6-dichlorobenzylamine [1]. The difference of approximately 0.15 pKa units, though modest, corresponds to a measurable shift in protonation state at physiological pH (7.4). Additionally, the para-methyl group increases calculated lipophilicity, with the target compound exhibiting a predicted logP of approximately 2.8 versus ~2.3 for the unsubstituted analog . This lipophilicity increase of ~0.5 logP units translates to approximately a 3.2-fold increase in predicted membrane partition coefficient.
| Evidence Dimension | Amine basicity (pKa) and lipophilicity (logP) |
|---|---|
| Target Compound Data | pKa 8.13±0.10 (predicted); logP ~2.8 (calculated) |
| Comparator Or Baseline | 2,6-Dichlorobenzylamine: pKa 7.98±0.10 (predicted); logP ~2.3 (calculated) |
| Quantified Difference | ΔpKa ≈ +0.15; ΔlogP ≈ +0.5 (≈3.2-fold increase in membrane partition) |
| Conditions | ACD/Labs Percepta platform predicted values; physiological pH 7.4 context |
Why This Matters
The altered pKa and lipophilicity profile may confer distinct pharmacokinetic behavior in lead optimization campaigns, justifying procurement of the methylated derivative when the unsubstituted analog fails to meet permeability or distribution requirements.
- [1] Alfa Group. 2,6-Dichlorobenzylamine | CAS 6575-27-5. Alfa Group Product Page. View Source
